molecular formula C23H26FN3O4S B11209766 6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide

6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide

Cat. No.: B11209766
M. Wt: 459.5 g/mol
InChI Key: DTBLWTSEVKNINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H22FN3O4S and a molecular weight of 479.53 . This compound belongs to the class of quinolinecarboxamides and is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a quinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its quinoline core structure.

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-N,N-dipropyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c1-4-12-27(13-5-2)23(29)20-15-25-21-11-10-18(14-19(21)22(20)28)32(30,31)26(3)17-8-6-16(24)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,28)

InChI Key

DTBLWTSEVKNINE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.